L-Phenylalaninamide, L-tyrosyl-D-alanyl-

Description

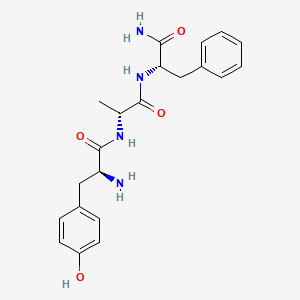

L-Phenylalaninamide, L-tyrosyl-D-alanyl- is a tripeptide derivative with the sequence Tyr-D-Ala-Phe-NH₂. Its structure includes:

- L-Tyrosine (aromatic side chain with a hydroxyl group),

- D-Alanine (a D-configured aliphatic amino acid),

- L-Phenylalaninamide (an L-phenylalanine derivative with a C-terminal amide group).

This compound exhibits unique stereochemical and functional properties due to the presence of D-alanine and the C-terminal amide.

Properties

CAS No. |

80475-47-4 |

|---|---|

Molecular Formula |

C21H26N4O4 |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C21H26N4O4/c1-13(24-21(29)17(22)11-15-7-9-16(26)10-8-15)20(28)25-18(19(23)27)12-14-5-3-2-4-6-14/h2-10,13,17-18,26H,11-12,22H2,1H3,(H2,23,27)(H,24,29)(H,25,28)/t13-,17+,18+/m1/s1 |

InChI Key |

LOMBFONOWDRHJW-BVGQSLNGSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, L-tyrosyl-D-alanyl- typically involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and composition of the peptide chain. The process generally includes:

Activation of Amino Acids: The amino acids are activated using reagents such as carbodiimides or uronium salts.

Coupling Reaction: The activated amino acids are coupled to a growing peptide chain anchored to a solid resin.

Deprotection: Protective groups on the amino acids are removed to allow for subsequent coupling reactions.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of L-Phenylalaninamide, L-tyrosyl-D-alanyl- may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Phenylalaninamide, L-tyrosyl-D-alanyl- can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group in the tyrosine residue can be oxidized to form quinones.

Reduction: The amide bonds can be reduced to amines under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or borane.

Substitution: Conditions involving halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction of the amide bonds can yield primary amines.

Scientific Research Applications

L-Phenylalaninamide, L-tyrosyl-D-alanyl- has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and cleavage.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential as a therapeutic agent in treating diseases related to peptide dysfunction.

Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Phenylalaninamide, L-tyrosyl-D-alanyl- involves

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares L-Phenylalaninamide, L-tyrosyl-D-alanyl- with key analogues:

Reactivity and Enzymatic Specificity

Key Research Findings

Enzyme Specificity

Studies show that the enzyme responsible for peptide synthesis under specific conditions discriminates against L-phenylalaninamide as an acceptor molecule, favoring methyl esters instead. This highlights the critical role of the C-terminal functional group in enzyme-substrate recognition .

Pharmacological Potential

- Derivatives with methylated tyrosine (e.g., 2',6'-dimethyl-L-tyrosine) exhibit enhanced metabolic stability and tissue penetration .

- Compounds incorporating tryptophan (e.g., Tyr-Trp-Ala-Trp-Phe-NH₂) show promise in receptor-binding studies due to their aromatic stacking interactions .

Data Tables

Table 1: Structural Comparison of Selected Analogues

| Feature | L-Tyrosyl-D-Alanyl-L-Phe-NH₂ | L-Tyrosyl-D-Arg-L-Phe-A2pr-NH₂ | D-Arg-(2,6-diMeTyr)-Lys-Phe-NH₂ |

|---|---|---|---|

| Amino Acid Sequence | Tyr-D-Ala-Phe | Tyr-D-Arg-Phe-A2pr | D-Arg-(2,6-diMeTyr)-Lys-Phe |

| Modifications | C-terminal amide | 3-Aminoproline residue | Methylated tyrosine, triacetate salt |

| Molecular Weight | ~407.4 g/mol | 770.88 g/mol | ~901.09 g/mol |

| Key Application | Enzyme specificity studies | Structural biology | Mitochondrial drug delivery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.